N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0811991
InChI:
InChI=1S/C19H17ClN2O3S/c1-2-24-16-5-3-4-6-17(16)25-11-18(23)22-19-21-15(12-26-19)13-7-9-14(20)10-8-13/h3-10,12H,2,11H2,1H3,(H,21,22,23)
SMILES:
CCOC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Molecular Formula:
C19H17ClN2O3S
Molecular Weight:
388.9 g/mol
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide
CAS No.:
Cat. No.: VC0811991
Molecular Formula: C19H17ClN2O3S
Molecular Weight: 388.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17ClN2O3S |
|---|---|
| Molecular Weight | 388.9 g/mol |
| IUPAC Name | N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide |
| Standard InChI | InChI=1S/C19H17ClN2O3S/c1-2-24-16-5-3-4-6-17(16)25-11-18(23)22-19-21-15(12-26-19)13-7-9-14(20)10-8-13/h3-10,12H,2,11H2,1H3,(H,21,22,23) |
| Standard InChI Key | BYNJCSDQCOBNAI-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
| Canonical SMILES | CCOC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
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